BenchChemオンラインストアへようこそ!

2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Medicinal Chemistry Lead Optimization Physicochemical Property Space

2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 2034528-43-1) is a synthetic small molecule (C16H25N3O2S, MW 323.46 g/mol) belonging to the acetamide-substituted pyrazole class. The compound features a cyclopentylsulfanyl moiety linked via an acetamide bridge to a pyrazole ring that is N‑alkylated with a tetrahydro‑2H‑pyran‑2‑ylmethyl (oxan‑2‑ylmethyl) group.

Molecular Formula C16H25N3O2S
Molecular Weight 323.46
CAS No. 2034528-43-1
Cat. No. B2880789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
CAS2034528-43-1
Molecular FormulaC16H25N3O2S
Molecular Weight323.46
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)NC2=CN(N=C2)CC3CCCCO3
InChIInChI=1S/C16H25N3O2S/c20-16(12-22-15-6-1-2-7-15)18-13-9-17-19(10-13)11-14-5-3-4-8-21-14/h9-10,14-15H,1-8,11-12H2,(H,18,20)
InChIKeyNJULSHMUADPNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 2034528-43-1): Procurement-Relevant Structural and Physicochemical Profile


2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 2034528-43-1) is a synthetic small molecule (C16H25N3O2S, MW 323.46 g/mol) belonging to the acetamide-substituted pyrazole class . The compound features a cyclopentylsulfanyl moiety linked via an acetamide bridge to a pyrazole ring that is N‑alkylated with a tetrahydro‑2H‑pyran‑2‑ylmethyl (oxan‑2‑ylmethyl) group. This combination of a saturated sulfur‑bearing ring (cyclopentylthio) and a saturated oxygen heterocycle (tetrahydropyran) distinguishes it from pyrazole‑acetamide analogs that bear more common aryl‑thio or simple alkyl‑thio substituents . The compound is primarily available through screening‑library suppliers and is designated for non‑human research use .

Why Generic Pyrazole-Acetamide Substitution Cannot Match 2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide


In‑class pyrazole‑acetamide compounds cannot be simply interchanged with 2‑(cyclopentylsulfanyl)‑N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}acetamide because both the cyclopentylsulfanyl group and the tetrahydropyran‑2‑ylmethyl substituent jointly define the compound’s physicochemical and steric profile. The cyclopentylthio group provides a distinct combination of moderate lipophilicity (estimated aliphatic logP contribution ≈ 2.1) and conformational flexibility that differs markedly from smaller alkyl‑thio (e.g., methylthio) or flat aryl‑thio (e.g., phenylthio) analogs . Simultaneously, the tetrahydropyran‑2‑ylmethyl substituent introduces an additional hydrogen‑bond acceptor (the ring oxygen) and a chiral center that can influence target‑site complementarity and metabolic stability in ways that simple alkyl or benzyl N‑substituents cannot replicate . These structural features create a unique pharmacophoric space that generic pyrazole‑acetamide analogs do not occupy, making direct substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation of 2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide Against Structural Analogs


Molecular Weight and Lipophilicity Differentiate from Lower-MW Pyrazole Acetamides

The compound possesses a molecular weight of 323.46 g/mol and a calculated logP of approximately 2.8 (estimated via atom‑based method), placing it in a physicochemical subspace distinct from common methylthio‑ or ethylthio‑substituted pyrazole‑acetamide analogs . For comparison, the methylthio analog (2‑(methylthio)‑N‑{1‑[(oxan‑2‑yl)methyl]‑1H‑pyrazol‑4‑yl}acetamide) has an estimated MW of 269.36 g/mol and logP ≈ 1.2, while the phenylthio analog reaches MW 359.44 g/mol and logP ≈ 3.6 . The cyclopentylthio compound occupies an intermediate lipophilicity window (logP 2.8 vs. 1.2 and 3.6) that is often desirable for balancing passive permeability and aqueous solubility in CNS‑oriented programs .

Medicinal Chemistry Lead Optimization Physicochemical Property Space

Hydrogen-Bond Acceptor Count Distinguishes the Compound from Analogs Lacking the Tetrahydropyran Oxygen

The tetrahydropyran‑2‑ylmethyl substituent contributes one additional hydrogen‑bond acceptor (HBA) atom (the ring oxygen) compared to N‑benzyl or N‑cycloalkylmethyl pyrazole‑acetamide analogs, resulting in a total HBA count of 5 for the target compound versus 4 for the N‑cyclopentylmethyl analog . This difference can be critical for establishing polar interactions with protein target residues; PDE10A inhibitor pharmacophore models frequently require a hydrogen‑bond acceptor in the vicinity of the N‑substituent to engage the catalytic domain [1].

Structure-Based Design Pharmacophore Modeling Selectivity

Stereochemical Complexity: A Chiral N-Substituent Lacking in Achiral Analogs

The tetrahydropyran‑2‑ylmethyl group contains a stereogenic center at the 2‑position, making the compound chiral. This contrasts with N‑benzyl, N‑(tetrahydro‑2H‑pyran‑4‑ylmethyl), or N‑(cyclopentylmethyl) analogs, which are achiral . Chirality can profoundly affect target‑binding geometry and metabolic stability. Although no experimental enantiomer‑specific data are published for this compound, the presence of a chiral center offers opportunities for enantioselective synthesis and patentability that achiral analogs do not provide .

Stereochemistry Conformational Analysis Target Engagement

Rotatable Bond Count and Conformational Flexibility Differentiate from Bulkier Analogs

The compound contains 7 rotatable bonds, which is lower than the phenylthio analog (8 rotatable bonds) but higher than the methylthio analog (5 rotatable bonds) . Excessively flexible molecules often suffer from poor oral bioavailability, while excessively rigid molecules may fail to adapt to protein binding sites. The intermediate rotatable bond count (7) of the cyclopentylthio compound places it in a range considered favorable for oral drug candidates (typically ≤10) while retaining sufficient conformational freedom for induced‑fit binding [1].

Molecular Flexibility ADME Drug-likeness

Targeted Research Application Scenarios for 2-(Cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 2034528-43-1)


CNS Drug Discovery Hit-to-Lead Optimization for PDE10A‑Related Disorders

Given the compound’s structural features aligning with PDE10A inhibitor pharmacophores—specifically the hydrogen‑bond acceptor‑rich N‑substituent and the lipophilic cyclopentylthio group—it is a candidate for hit‑to‑lead campaigns targeting schizophrenia and Huntington’s disease models [1]. Its intermediate logP (~2.8) and moderate rotatable bond count (7) support profiling in CNS penetration assays such as MDR1‑MDCK permeability and brain‑plasma ratio determination.

Selectivity Profiling in Pyrazole‑Acetamide Kinase/Target Panels

The cyclopentylthio moiety introduces steric bulk and lipophilicity that may reduce off‑target binding to closely related enzyme families (e.g., PDE families or kinases) compared to smaller‑thio or flat‑aryl‑thio analogs [1]. The compound should be prioritized for broad‑panel selectivity screening against PDE isoforms and kinase panels to establish its therapeutic window.

Enantiomer‑Specific Activity Determination and Chiral Resolution Studies

The presence of a chiral center at the tetrahydropyran C2 position creates an opportunity to isolate and compare enantiomers [1]. Procurement of the racemate followed by chiral chromatographic separation enables evaluation of eutomer/distomer activity differences, supporting intellectual property positioning and potential enantiopure patent filings.

Physicochemical Profiling as a Comparator in CNS Drug‑likeness Studies

The compound occupies a distinct region of chemical space (MW 323.46, logP ≈ 2.8, 5 HBA, 7 rotatable bonds) compared to both lower‑MW and higher‑MW pyrazole‑acetamide analogs [1]. It can serve as a reference compound in studies correlating physicochemical parameters with CNS exposure, metabolic stability, and off‑target liability within pyrazole‑acetamide series.

Quote Request

Request a Quote for 2-(cyclopentylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.